n-(2-Chlorobenzyl)-2-(ethylsulfonyl)ethan-1-amine
Description
Properties
Molecular Formula |
C11H16ClNO2S |
|---|---|
Molecular Weight |
261.77 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-ethylsulfonylethanamine |
InChI |
InChI=1S/C11H16ClNO2S/c1-2-16(14,15)8-7-13-9-10-5-3-4-6-11(10)12/h3-6,13H,2,7-9H2,1H3 |
InChI Key |
WMUOLTAIQDMEFG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CCNCC1=CC=CC=C1Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(Ethylthio)Ethan-1-Amine
The thioether precursor is prepared by reacting 2-chloroethylamine with ethanethiol in the presence of a base (e.g., K₂CO₃) in ethanol/water (9:1) at 60°C for 12 hours:
$$
\text{ClCH}2\text{CH}2\text{NH}2 + \text{CH}3\text{CH}2\text{SH} \xrightarrow{\text{K}2\text{CO}3} \text{CH}3\text{CH}2\text{SCH}2\text{CH}2\text{NH}2 + \text{HCl}
$$
Yield : ~85% (crude).
Oxidation to Sulfonyl Derivative
The thioether is oxidized to the sulfone using hydrogen peroxide (30%) in acetic acid at 50°C for 6 hours:
$$
\text{CH}3\text{CH}2\text{SCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{H}2\text{O}2/\text{AcOH}} \text{CH}3\text{CH}2\text{SO}2\text{CH}2\text{CH}2\text{NH}_2
$$
Yield : 78–92% after column chromatography.
N-Alkylation with 2-Chlorobenzyl Chloride
The amine undergoes alkylation with 2-chlorobenzyl chloride in tetrahydrofuran (THF) using triethylamine as a base at room temperature:
$$
\text{CH}3\text{CH}2\text{SO}2\text{CH}2\text{CH}2\text{NH}2 + \text{ClC}6\text{H}4\text{CH}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{CH}3\text{CH}2\text{SO}2\text{CH}2\text{CH}2\text{N}(\text{CH}2\text{C}6\text{H}4\text{Cl}) + \text{HCl}
$$
Reaction Time : 24 hours.
Yield : 65–72%.
Sulfinate Substitution Strategy
Preparation of 2-Bromoethylamine Hydrobromide
Phthalimide protection is employed to stabilize the amine during bromination:
$$
\text{Phthalimide} + \text{BrCH}2\text{CH}2\text{NH}2 \cdot \text{HBr} \rightarrow \text{Phthalimido-CH}2\text{CH}_2\text{Br}
$$
Solvent : DMF, 80°C, 8 hours.
Yield : 89%.
Nucleophilic Displacement with Sodium Ethylsulfinate
The bromide is displaced by sodium ethylsulfinate in dimethylformamide (DMF) at 100°C:
$$
\text{Phthalimido-CH}2\text{CH}2\text{Br} + \text{CH}3\text{CH}2\text{SO}2\text{Na} \rightarrow \text{Phthalimido-CH}2\text{CH}2\text{SO}2\text{CH}2\text{CH}3 + \text{NaBr}
$$
Yield : 76%.
Deprotection and Alkylation
Hydrazinolysis releases the free amine, followed by alkylation with 2-chlorobenzyl chloride:
$$
\text{CH}3\text{CH}2\text{SO}2\text{CH}2\text{CH}2\text{NH}2 + \text{ClC}6\text{H}4\text{CH}2\text{Cl} \xrightarrow{\text{K}2\text{CO}_3} \text{Target Compound}
$$
Overall Yield : 58% (two steps).
Visible Light-Mediated Cyclodesulfurization
One-Pot Thiourea Formation and Cyclization
Adapting methods from benzimidazole synthesis, 2-chlorobenzylamine reacts with ethyl isothiocyanate in ethanol/water under blue LED irradiation:
$$
\text{ClC}6\text{H}4\text{CH}2\text{NH}2 + \text{CH}3\text{CH}2\text{NCS} \xrightarrow{\text{Visible Light}} \text{Thiourea Intermediate} \rightarrow \text{Target Compound}
$$
Advantages :
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Thioether Oxidation | Alkylation, Oxidation | 65–72 | 30 hours | High |
| Sulfinate Substitution | Protection, Displacement | 58 | 36 hours | Moderate |
| Visible Light-Mediated | One-pot cyclization | 68 | 6 hours | High |
Key Observations :
- The thioether oxidation route offers scalability but requires hazardous oxidants.
- Sulfinate substitution avoids oxidation but involves multi-step protection/deprotection.
- Visible light-mediated synthesis is rapid but limited to specific substrates.
Industrial-Scale Production Insights
Suppliers like ChemScene and AiFChem utilize automated flow chemistry systems for large-scale synthesis. Critical parameters include:
- Purity Control : HPLC monitoring (≥98% purity).
- Solvent Recycling : Ethanol/water mixtures reduce waste.
- Cost Efficiency : Bulk pricing for 2-chlorobenzyl chloride (~$120/kg).
Mechanistic Considerations
Oxidation of Thioethers
The oxidation proceeds via a radical pathway , with hydrogen peroxide generating hydroxyl radicals that abstract sulfur electrons, forming sulfoxide and sulfone intermediates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorobenzyl group, potentially converting it to a benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted ethanamines.
Scientific Research Applications
Scientific Research Applications of n-(2-Chlorobenzyl)-2-(ethylsulfonyl)ethan-1-amine
This compound is a chemical compound with applications spanning chemistry, biology, medicine, and material science. Its unique structure, featuring a chlorobenzyl group and an ethylsulfonyl moiety, contributes to its diverse functionalities.
Chemistry
Synthesis of Complex Molecules this compound is used as an intermediate in the synthesis of complex organic molecules.
Catalysis The compound can act as a ligand in catalytic reactions.
Biology
Enzyme Inhibition this compound may serve as an inhibitor for certain enzymes, which makes it valuable in biochemical studies. The compound's mechanism of action involves interactions with molecular targets such as enzymes or receptors, where the chlorobenzyl group facilitates binding to hydrophobic pockets, and the ethylsulfonyl group participates in hydrogen bonding or electrostatic interactions to modulate the activity of the target molecule.
Medicine
Drug Development Due to its unique structure, this compound is a candidate for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes. Research suggests that this compound exhibits antiproliferative properties against various cancer cell lines and may induce apoptosis through mitochondrial pathways by increasing reactive oxygen species (ROS) production, leading to mitochondrial dysfunction in cancer cells.
Antiproliferative Effects Studies have shown that similar compounds can reduce cell viability in K562 leukemia cells, suggesting potential applications in cancer therapy.
Industry
Material Science this compound can be used in developing new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of n-(2-Chlorobenzyl)-2-(ethylsulfonyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The chlorobenzyl group may facilitate binding to hydrophobic pockets, while the ethylsulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be contextualized within three classes of analogs: psychoactive phenethylamines , herbicidal sulfonamides , and chlorinated benzylamines . Key comparisons are summarized below:
Structural and Functional Group Analysis
Pharmacological and Physicochemical Properties
- Receptor Interactions: NBOMe derivatives (e.g., 25C-NBOMe) exhibit potent 5-HT2A receptor agonism due to methoxy and nitro substituents . Chlorinated benzylamines (e.g., N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine) lack documented receptor data but may prioritize lipophilicity over polar interactions .
Solubility and Stability :
- The ethylsulfonyl group increases polarity compared to methoxy or nitro groups, likely enhancing aqueous solubility but reducing blood-brain barrier penetration relative to NBOMe compounds .
- Chlorinated aromatic rings (e.g., 2-chlorobenzyl) contribute to metabolic resistance, as seen in pesticides and pharmaceuticals .
Toxicity :
Research Implications and Gaps
- Pharmacology : Further studies are needed to assess serotonin receptor binding and metabolic pathways.
- Toxicology : Acute toxicity profiling (e.g., LD50, neurobehavioral effects) is critical given structural similarities to NBOMe compounds.
- Applications: Potential as a herbicide or pharmaceutical intermediate warrants exploration, leveraging sulfonyl group reactivity .
Biological Activity
n-(2-Chlorobenzyl)-2-(ethylsulfonyl)ethan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chlorobenzyl group and an ethylsulfonyl moiety, which are believed to contribute to its biological activity.
Antiproliferative Effects
Research indicates that this compound exhibits antiproliferative properties against various cancer cell lines. For instance, studies have shown that compounds with similar structural features can reduce cell viability in K562 leukemia cells, suggesting potential applications in cancer therapy .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Effect on Viability (%) |
|---|---|---|---|
| This compound | K562 | TBD | TBD |
| Compound 6 | K562 | TBD | 87% |
| Compound 8 | K562 | TBD | 87% |
Note: TBD = To Be Determined
The mechanism underlying the antiproliferative activity of this compound may involve the induction of apoptosis through mitochondrial pathways. Similar compounds have been reported to increase reactive oxygen species (ROS) production, leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells .
Inhibition of Enzymatic Activity
This compound may also act as an inhibitor of certain enzymes involved in neurodegenerative diseases. For example, compounds with structural similarities have demonstrated inhibitory effects on monoamine oxidase (MAO) enzymes, which are implicated in the metabolism of neurotransmitters .
Table 2: Inhibition Potency Against MAO Enzymes
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| CC1 | 0.69 | 0.51 |
Note: TBD = To Be Determined
Toxicity Assessment
In vitro toxicity studies are crucial for assessing the safety profile of this compound. Preliminary results suggest that this compound exhibits low toxicity at concentrations up to 100 µg/mL when tested on Vero cells, indicating a favorable safety margin for further development .
Study 1: Anticancer Activity
A study investigating the anticancer properties of related compounds found that those with similar substituents exhibited significant cytotoxicity against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .
Study 2: Neuroprotective Potential
Another research effort focused on the neuroprotective potential of compounds similar to this compound. The findings suggested that these compounds could selectively inhibit MAO-B, which is beneficial for treating neurodegenerative disorders such as Parkinson's disease .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-Chlorobenzyl)-2-(ethylsulfonyl)ethan-1-amine, and how do reaction conditions influence yield?
- Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-(ethylsulfonyl)ethan-1-amine with 2-chlorobenzyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C achieves moderate yields (~50–60%). Optimization of stoichiometry, solvent choice, and temperature is critical to minimize byproducts like over-alkylated amines .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- ¹H/¹³C NMR : Resolve aromatic protons (δ 7.2–7.5 ppm for chlorobenzyl) and ethylsulfonyl groups (δ 3.1–3.3 ppm for CH₂-SO₂).
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 273).
- UV-Vis : Detect π→π* transitions in the chlorobenzyl moiety (~260–280 nm) .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer: Although full toxicological data are lacking, structural analogs (e.g., chlorinated amines) require:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for amine disposal .
Advanced Research Questions
Q. How can derivatization strategies enhance the compound's detectability in biological matrices?
- Methodological Answer: Derivatize the primary amine with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to form UV/fluorescence-active adducts. Optimize reaction pH (8–9) and temperature (25°C) for 30 minutes. Analyze derivatives via HPLC with diode-array detection (LOD: 0.1 µg/mL) .
Q. What structural features influence its potential bioactivity in neurological targets?
- Methodological Answer: The ethylsulfonyl group enhances metabolic stability, while the chlorobenzyl moiety may interact with aromatic residues in receptor binding pockets (e.g., serotonin or sigma receptors). Computational docking (AutoDock Vina) and SAR studies on analogs (e.g., benzimidazole derivatives) suggest that electron-withdrawing groups at the ortho position improve affinity .
Q. How can contradictory solubility data in polar solvents be resolved?
- Methodological Answer: Discrepancies arise from polymorphic forms or impurities. Use DSC/TGA to identify polymorphs and recrystallize from ethanol/water (7:3 v/v) to isolate the stable form. Solubility assays should employ equilibrated saturated solutions with HPLC quantification .
Q. What strategies mitigate side reactions during N-alkylation steps?
- Methodological Answer:
- Protection-Deprotection : Temporarily protect the amine with Boc groups before alkylation.
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems.
- Monitoring : Employ TLC (silica, eluent: EtOAc/hexane 1:1) to track reaction progress and quench excess alkylating agents with aqueous Na₂S₂O₃ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
